5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with chlorine, difluoromethylsulfanyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole typically involves the introduction of the difluoromethylsulfanyl group onto a thiazole ring. One common method is the reaction of 5-chloro-4-methylthiazole with difluoromethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of thiazole derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(trifluoromethyl)sulfanyl]-4-methyl-1,3-thiazole
- 5-Chloro-2-[(methylthio)]-4-methyl-1,3-thiazole
- 5-Chloro-2-[(ethylthio)]-4-methyl-1,3-thiazole
Uniqueness
5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
65905-95-5 |
---|---|
Molecular Formula |
C5H4ClF2NS2 |
Molecular Weight |
215.7 g/mol |
IUPAC Name |
5-chloro-2-(difluoromethylsulfanyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H4ClF2NS2/c1-2-3(6)10-5(9-2)11-4(7)8/h4H,1H3 |
InChI Key |
XPUQBLQXTDQOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.